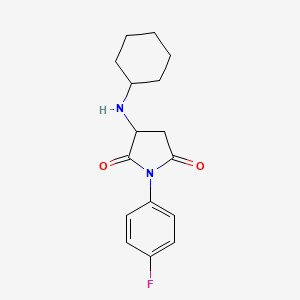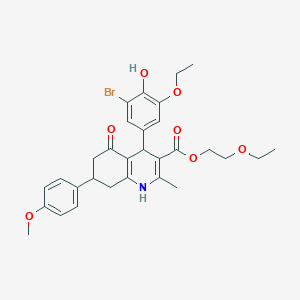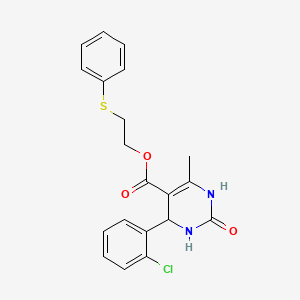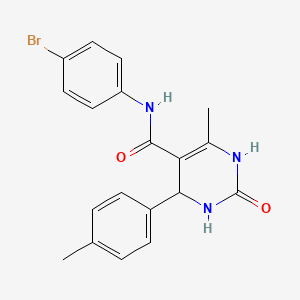
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied for its potential applications in cognitive enhancement and treatment of cognitive disorders.
Aplicaciones Científicas De Investigación
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to improve working memory, attention, and cognitive flexibility in animal models and human clinical trials.
Mecanismo De Acción
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By enhancing the activity of this receptor, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. It also increases the activity of the prefrontal cortex, which is an area of the brain involved in working memory and attention. Additionally, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects and may help prevent cognitive decline associated with aging and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Direcciones Futuras
There are several potential future directions for research on 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects and safety of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in humans.
Métodos De Síntesis
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of 4-fluorobenzaldehyde with cyclohexylamine, followed by cyclization and reduction steps. The final product is obtained in high yields and purity, making it suitable for further research and development.
Propiedades
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)

![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)

![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)